molecular formula C27H37N5O2 B1666070 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one CAS No. 123548-16-3

11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one

Cat. No. B1666070
M. Wt: 463.6 g/mol
InChI Key: BCUGCHZRMKTPMU-UHFFFAOYSA-N
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Description

The compound “11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one” is a complex organic molecule . It is also known by the name AQ-RA 741 .


Molecular Structure Analysis

The molecular mass of this compound is 463.615 g·mol −1 . It has a complex structure with multiple functional groups, including a benzodiazepine ring, a piperidine ring, and a diethylamino group .


Physical And Chemical Properties Analysis

This compound has a molecular mass of 463.615 g·mol −1, a heat of formation of 528.1 ± 16.7 kJ·mol −1, and a dipole moment of 3.55 ± 1.08 D . It also has a volume of 584.04 Å 3 and a surface area of 495.79 Å 2 .

Scientific Research Applications

Muscarinic Receptor Affinity and Selectivity

This compound has been investigated for its affinity and selectivity towards muscarinic cholinergic receptors. Cohen et al. (1993) noted its potential as an M2-selective ligand, demonstrating significant potency at M2 receptors. Their study indicates this compound's potential utility in targeting specific receptor subtypes (Cohen et al., 1993).

Interaction with Other Muscarinic Receptor Subtypes

Further research by Loenders et al. (1992) explored the interaction of this compound with M3 muscarinic receptors in rabbit trachea. Their findings suggest a broader applicability in studying muscarinic receptor functions in various tissue types (Loenders et al., 1992).

Cardioselective Properties

Doods et al. (1991) investigated the cardioselective properties of this compound, demonstrating its high affinity for cardiac M2 sites. This suggests potential applications in cardiovascular research, particularly related to cardiac muscarinic receptors (Doods et al., 1991).

Binding Profiles with Cloned Human Muscarinic Receptors

Dörje et al. (1991) conducted a study on cloned human muscarinic receptors, providing insights into the compound's binding profiles. This research aids in understanding its interaction with various muscarinic receptor subtypes, a crucial aspect for its potential therapeutic applications (Dörje et al., 1991).

Applications in Ulcer Therapy

Eberlein et al. (1977) and Kitagawa et al. (1978) explored the use of related compounds in ulcer therapy. These studies highlight the potential utility of this compound in gastrointestinal research, especially concerning anti-ulcerogenic effects and gastric secretions (Eberlein et al., 1977), (Kitagawa et al., 1978).

Potential in HIV-1 Reverse Transcriptase Inhibition

Hargrave et al. (1991) identified the compound's potential in inhibiting HIV-1 reverse transcriptase, suggesting its possible application in antiviral research, particularly concerning HIV (Hargrave et al., 1991).

properties

IUPAC Name

11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGCHZRMKTPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154038
Record name AQ-RA 741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one

CAS RN

123548-16-3
Record name AQ-RA 741
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123548163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AQ-RA 741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Prepared analogously to Example 1 from 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one and 4-[4-(diethylamino)butyl]piperidine in a yield of 43% of theory.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one
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11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one
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11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one
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11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one
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11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one
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11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one

Citations

For This Compound
27
Citations
H Doods, M Entzeroth, N Mayer - European journal of pharmacology, 1991 - Elsevier
The interaction of the AF-DX 116 analogue, AQ-RA 741 (11-[[4-[4-(diethylamino)butyl]-1]piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one), with muscarinic …
Number of citations: 33 www.sciencedirect.com
E Bungardt, E Vockert, R Feifel, U Moser… - European journal of …, 1992 - Elsevier
Muscarinic receptors of resistance vessels (submucosal arterioles, outside diameter 50–75 μm) from the guinea-pig small intestine were investigated in vitro using a computer-assisted …
Number of citations: 25 www.sciencedirect.com
M Eltze, H König, B Ullrich, T Grebe - European journal of pharmacology, 1997 - Elsevier
The muscarinic receptor mediating contraction of the guinea-pig isolated gallbladder, currently being disputed to belong either to the M 3 or M 4 subtype, was characterized by subtype-…
Number of citations: 22 www.sciencedirect.com
C Melchiorre, P Angeli, ML Bolognesi… - Pharmacochemistry …, 1996 - Elsevier
The concept that polyamines may represent a passe-partout (Master key) for G—protein—coupled receptors recognition is illustrated. Using a linear tetraamine as the focus, appropriate …
Number of citations: 2 www.sciencedirect.com
HN Doods, KD Willim, HWGM Boddeke… - European journal of …, 1993 - Elsevier
To characterize the muscarinic receptor present in guinea-pig uterus smooth muscle the affinities of a series of 27 muscarinic receptor antagonists for M 1 (rat cortex), M 2 (rat heart), M 3 …
Number of citations: 74 www.sciencedirect.com
HN Doods, M Entzeroth, H Ziegler, N Mayer… - European journal of …, 1994 - Elsevier
The present study examined the effects of a series of tricyclic muscarinic receptors antagonists on muscarinic receptorspresent in the guinea-pig ileum, both in vitro and in vivo. The …
Number of citations: 35 www.sciencedirect.com
Y Odagaki, M Kinoshita, R Toyoshima - Journal of pharmacological …, 2014 - Elsevier
The functional activation of G i/o proteins coupled to muscarinic acetylcholine receptors (mAChRs) was investigated with the conventional guanosine-5′-O-(3-[ 35 S]thio)triphosphate ([ …
Number of citations: 8 www.sciencedirect.com
Y Odagaki, M Kinoshita, R Toyoshima - Naunyn-Schmiedeberg's archives …, 2013 - Springer
This study aimed to pharmacologically characterize the response derived from functional activation of Gq proteins coupled with native muscarinic acetylcholine receptors in rat cerebral …
Number of citations: 23 link.springer.com
KV Niessen, JEH Tattersall… - Drug Testing and …, 2012 - Wiley Online Library
Standard treatment of poisoning by organophosphorus (OP) nerve agents with atropine and oximes lacks efficacy with some nerve agents. Promising in vitro and in vivo results were …
S Darroch, HR Irving, FJ Mitchelson - European journal of pharmacology, 2000 - Elsevier
The identity of the muscarinic receptor subtype in the chick ileum was investigated in functional and binding studies. Preliminary studies [Choo, L.-K., Mitchelson, F., Napier, P. 1988. J. …
Number of citations: 9 www.sciencedirect.com

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